N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE
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Overview
Description
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE is a complex organic compound with the molecular formula C19H21N3O6S2 and a molar mass of 451.51654 g/mol . This compound is known for its unique chemical structure, which includes a benzisothiazole ring and a sulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzisothiazole core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Chemical Reactions Analysis
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, altering the compound’s properties.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups to the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzisothiazole ring may interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
N-[4-(DIETHYLSULFAMOYL)PHENYL]-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE can be compared with similar compounds, such as:
N-{4-[(methylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: This compound has a methyl group instead of a diethylamino group, which may affect its reactivity and biological activity.
N-{4-[(ethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: The presence of an ethyl group can lead to differences in solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21N3O6S2 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H21N3O6S2/c1-3-21(4-2)29(25,26)15-11-9-14(10-12-15)20-18(23)13-22-19(24)16-7-5-6-8-17(16)30(22,27)28/h5-12H,3-4,13H2,1-2H3,(H,20,23) |
InChI Key |
NCWDTXFZDWTFMW-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
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